molecular formula C18H20N2O4S B11051396 N-11H-dibenzo[b,e][1,4]dioxepin-2-ylpiperidine-1-sulfonamide

N-11H-dibenzo[b,e][1,4]dioxepin-2-ylpiperidine-1-sulfonamide

Cat. No.: B11051396
M. Wt: 360.4 g/mol
InChI Key: QSUQKFNDJFQIDE-UHFFFAOYSA-N
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Description

N-(11H-DIBENZO[B,E][1,4]DIOXEPIN-2-YL)-1-PIPERIDINESULFONAMIDE is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]dioxepin derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11H-DIBENZO[B,E][1,4]DIOXEPIN-2-YL)-1-PIPERIDINESULFONAMIDE typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Other methods include copper catalysis, 1,3-dipolar cycloaddition, and Ugi four-component reactions followed by intramolecular O-arylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(11H-DIBENZO[B,E][1,4]DIOXEPIN-2-YL)-1-PIPERIDINESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Can be reduced using agents such as lithium aluminum hydride.

    Substitution: Undergoes nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

N-(11H-DIBENZO[B,E][1,4]DIOXEPIN-2-YL)-1-PIPERIDINESULFONAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of N-(11H-DIBENZO[B,E][1,4]DIOXEPIN-2-YL)-1-PIPERIDINESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • N-(11H-DIBENZO[B,E][1,4]DIOXEPIN-2-YL)-2-METHOXYBENZAMIDE
  • N-(11H-DIBENZO[B,E][1,4]DIOXEPIN-2-YL)-2,6-DIFLUOROBENZAMIDE

Uniqueness

N-(11H-DIBENZO[B,E][1,4]DIOXEPIN-2-YL)-1-PIPERIDINESULFONAMIDE is unique due to its specific structural features, which confer distinct pharmacological properties. Its sulfonamide group, in particular, is crucial for its biological activity and differentiates it from other similar compounds.

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

N-(6H-benzo[b][1,4]benzodioxepin-8-yl)piperidine-1-sulfonamide

InChI

InChI=1S/C18H20N2O4S/c21-25(22,20-10-4-1-5-11-20)19-15-8-9-16-14(12-15)13-23-17-6-2-3-7-18(17)24-16/h2-3,6-9,12,19H,1,4-5,10-11,13H2

InChI Key

QSUQKFNDJFQIDE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4OC3

Origin of Product

United States

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